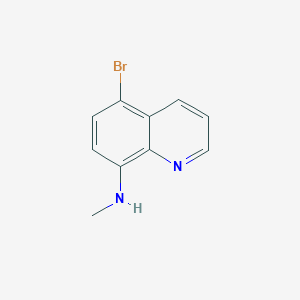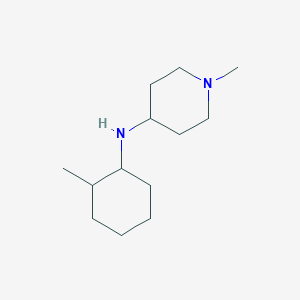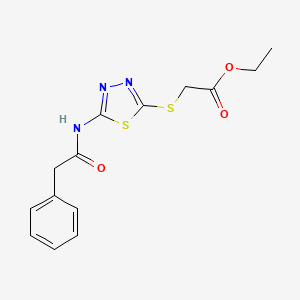![molecular formula C11H15ClN2O2 B2490934 2-{[(5-Chloropyridin-2-yl)oxy]methyl}-4-methylmorpholine CAS No. 2380143-10-0](/img/structure/B2490934.png)
2-{[(5-Chloropyridin-2-yl)oxy]methyl}-4-methylmorpholine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-{[(5-Chloropyridin-2-yl)oxy]methyl}-4-methylmorpholine is a chemical compound with a complex structure that includes a chloropyridine moiety and a morpholine ring
Preparation Methods
The synthesis of 2-{[(5-Chloropyridin-2-yl)oxy]methyl}-4-methylmorpholine typically involves the reaction of 5-chloropyridine-2-carbaldehyde with 4-methylmorpholine in the presence of a suitable base. The reaction conditions often include solvents like dichloromethane or ethanol, and the process may require heating to facilitate the reaction. Industrial production methods may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity.
Chemical Reactions Analysis
2-{[(5-Chloropyridin-2-yl)oxy]methyl}-4-methylmorpholine can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using agents such as sodium borohydride or lithium aluminum hydride, resulting in reduced forms of the compound.
Substitution: Nucleophilic substitution reactions can occur, where the chlorine atom in the chloropyridine moiety is replaced by other nucleophiles like amines or thiols.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can produce various substituted pyridine derivatives.
Scientific Research Applications
2-{[(5-Chloropyridin-2-yl)oxy]methyl}-4-methylmorpholine has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound can be used in studies involving enzyme inhibition or as a ligand in binding studies.
Industry: It may be used in the production of agrochemicals or other industrial chemicals.
Mechanism of Action
The mechanism of action of 2-{[(5-Chloropyridin-2-yl)oxy]methyl}-4-methylmorpholine involves its interaction with specific molecular targets, such as enzymes or receptors. The chloropyridine moiety can bind to active sites, inhibiting enzyme activity or modulating receptor function. The morpholine ring may enhance the compound’s binding affinity and specificity.
Comparison with Similar Compounds
Similar compounds to 2-{[(5-Chloropyridin-2-yl)oxy]methyl}-4-methylmorpholine include:
2-{[(5-Chloropyridin-2-yl)amino]methyl}-4-methylmorpholine: This compound has an amino group instead of an oxy group, which may alter its reactivity and binding properties.
2-{[(5-Chloropyridin-2-yl)oxy]methyl}-4-ethylmorpholine: The presence of an ethyl group instead of a methyl group can affect the compound’s steric properties and interactions with molecular targets.
2-{[(5-Chloropyridin-2-yl)oxy]methyl}-4-methylpiperidine: Replacing the morpholine ring with a piperidine ring can change the compound’s pharmacokinetic and pharmacodynamic properties.
Properties
IUPAC Name |
2-[(5-chloropyridin-2-yl)oxymethyl]-4-methylmorpholine |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H15ClN2O2/c1-14-4-5-15-10(7-14)8-16-11-3-2-9(12)6-13-11/h2-3,6,10H,4-5,7-8H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DMBGVPITFOMCOC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCOC(C1)COC2=NC=C(C=C2)Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H15ClN2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
242.70 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![3-{[1-(4-Methyl-3-oxo-3,4-dihydropyrazin-2-yl)piperidin-4-yl]methyl}-3,4-dihydroquinazolin-4-one](/img/structure/B2490853.png)


![2-chloro-N-(6-methyl[1,2]oxazolo[5,4-b]pyridin-3-yl)benzamide](/img/structure/B2490861.png)



![5-amino-N-(3-chloro-4-fluorophenyl)-1-[(3-chlorophenyl)methyl]-1H-1,2,3-triazole-4-carboxamide](/img/structure/B2490866.png)
![5-[(4-bromophenyl)sulfanyl]-1-methyl-3-phenyl-1H-pyrazole-4-carbaldehyde oxime](/img/structure/B2490867.png)



![4-(2-Phenylbutanoyl)-1-[2-(trifluoromethyl)pyridin-4-yl]piperazin-2-one](/img/structure/B2490874.png)
